molecular formula C6H9BF3KN2 B8206339 Potassium 1-isopropylpyrazole-5-trifluoroborate

Potassium 1-isopropylpyrazole-5-trifluoroborate

Cat. No.: B8206339
M. Wt: 216.06 g/mol
InChI Key: GEFSJZHQAOZIQM-UHFFFAOYSA-N
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Description

Potassium 1-isopropylpyrazole-5-trifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its stability and versatility. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium 1-isopropylpyrazole-5-trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. This method is preferred due to its simplicity and the stability of the resulting product. The general reaction can be represented as follows:

R-B(OH)2+KHF2R-BF3K+H2O\text{R-B(OH)}_2 + \text{KHF}_2 \rightarrow \text{R-BF}_3\text{K} + \text{H}_2\text{O} R-B(OH)2​+KHF2​→R-BF3​K+H2​O

In this reaction, the boronic acid (R-B(OH)_2) reacts with potassium bifluoride (KHF_2) to form the trifluoroborate salt (R-BF_3K) and water .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates, including this compound, often involves scalable procedures that ensure high yields and purity. These methods typically avoid the use of hazardous reagents and conditions, making the process safer and more environmentally friendly .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which potassium 1-isopropylpyrazole-5-trifluoroborate exerts its effects in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Potassium 1-isopropylpyrazole-5-trifluoroborate can be compared with other potassium organotrifluoroborates, such as potassium phenyltrifluoroborate and potassium vinyltrifluoroborate. These compounds share similar stability and reactivity profiles but differ in their specific organic groups, which can influence their reactivity and applications .

Similar Compounds

Conclusion

This compound is a valuable compound in organic chemistry, offering stability and versatility in various reactions, particularly Suzuki-Miyaura cross-coupling. Its applications span across chemistry, biology, medicine, and industry, making it a crucial reagent in scientific research and industrial processes.

Properties

IUPAC Name

potassium;trifluoro-(2-propan-2-ylpyrazol-3-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BF3N2.K/c1-5(2)12-6(3-4-11-12)7(8,9)10;/h3-5H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFSJZHQAOZIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=NN1C(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BF3KN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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